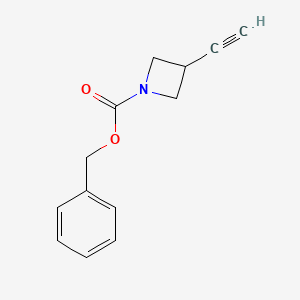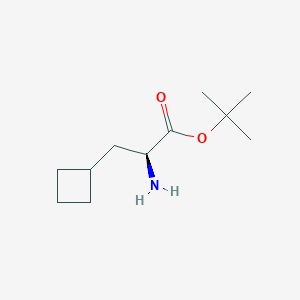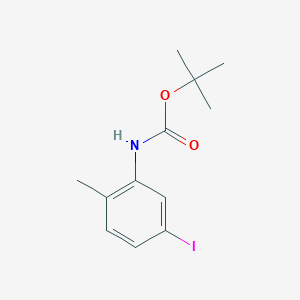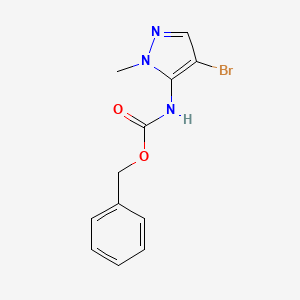![molecular formula C10H16N2O2 B8147690 1-[Boc(methyl)amino]cyclopropanecarbonitrile](/img/structure/B8147690.png)
1-[Boc(methyl)amino]cyclopropanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Boc(methyl)amino]cyclopropanecarbonitrile is an organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group attached to a cyclopropane ring, which is further connected to a nitrile group
Preparation Methods
The synthesis of 1-[Boc(methyl)amino]cyclopropanecarbonitrile typically involves the protection of the amino group using the Boc group. One common method involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as DMAP (4-dimethylaminopyridine) to form the Boc-protected amine . The cyclopropane ring can be introduced through various cyclopropanation reactions, such as the reaction of alkenes with diazo compounds or ylides .
Chemical Reactions Analysis
1-[Boc(methyl)amino]cyclopropanecarbonitrile undergoes several types of chemical reactions:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include di-tert-butyl dicarbonate for Boc protection, lithium aluminum hydride for reduction, and various acids for Boc deprotection. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[Boc(methyl)amino]cyclopropanecarbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[Boc(methyl)amino]cyclopropanecarbonitrile involves its ability to act as a precursor or intermediate in various chemical reactions. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites of the molecule. Upon deprotection, the free amine can interact with molecular targets such as enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
1-[Boc(methyl)amino]cyclopropanecarbonitrile can be compared with other Boc-protected amino compounds, such as 1-(Boc-amino)cyclopropanecarboxylic acid . While both compounds contain a Boc-protected amino group, the presence of the nitrile group in this compound provides additional reactivity and potential applications. Similar compounds include:
- 1-(Boc-amino)cyclopropanecarboxylic acid
- Boc-protected amino acids
- Boc-protected amines
These compounds share the common feature of Boc protection but differ in their specific functional groups and reactivity .
Properties
IUPAC Name |
tert-butyl N-(1-cyanocyclopropyl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-9(2,3)14-8(13)12(4)10(7-11)5-6-10/h5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBKIVVBHCBURJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CC1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl N-[(3-bromo-5-chlorophenyl)methyl]carbamate](/img/structure/B8147662.png)






![benzyl N-[1-(3-bromophenyl)cyclobutyl]carbamate](/img/structure/B8147728.png)

